molecular formula C17H17ClN6O B2669841 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea CAS No. 2034230-73-2

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2669841
CAS No.: 2034230-73-2
M. Wt: 356.81
InChI Key: BQXKAEGATGJSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorobenzyl group and a pyrazolyl-pyrazinyl moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:

    Formation of the pyrazolyl-pyrazinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions.

    Introduction of the chlorobenzyl group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired chlorobenzyl intermediate.

    Urea formation: Finally, the chlorobenzyl intermediate is treated with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(pyrazin-2-ylmethyl)urea: Lacks the 1-methyl-1H-pyrazol-4-yl group.

    1-(4-chlorobenzyl)-3-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.

Uniqueness

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both the chlorobenzyl group and the 1-methyl-1H-pyrazol-4-yl-pyrazinyl moiety. This combination may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-24-11-13(9-23-24)16-15(19-6-7-20-16)10-22-17(25)21-8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXKAEGATGJSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.